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Dichloroallyl lawsone

Cat. No.: B1670462
CAS No.: 36417-16-0
M. Wt: 283.10 g/mol
InChI Key: LWQZLQISFLBSGW-UHFFFAOYSA-N
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Description

Contextualization within Naphthoquinone Derivatives and Lawsone Analogs

Dichloroallyl lawsone belongs to the broad class of compounds known as naphthoquinones. ontosight.aiannualreviews.org Naphthoquinones are bicyclic aromatic compounds derived from naphthalene (B1677914) and are characterized by a quinone moiety. This structural scaffold is found in numerous natural products, including vitamins and plant secondary metabolites, and is responsible for a wide array of biological activities. annualreviews.orgelsevierpure.comscielo.org.coscielo.org.co Quinones are known for their redox properties, which allow them to participate in various biological oxidative processes. elsevierpure.comscielo.org.co

The parent compound of this compound is lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring red-orange pigment extracted from the leaves of the henna plant (Lawsonia inermis). elsevierpure.comijprajournal.comd-nb.infonih.gov Lawsone itself exhibits a range of biological effects, including antimicrobial and anti-inflammatory properties, and serves as a versatile starting material for the synthesis of many derivatives. scielo.org.conih.govrsc.org

This compound is a synthetic analog of both lawsone and another important natural naphthoquinone, lapachol. ijprajournal.comd-nb.info The unique chemical structure of this compound, featuring a 1,4-naphthoquinone (B94277) core with a hydroxyl group and a distinctive 3,3-dichloroallyl side chain, is crucial for its biological activity. ontosight.ai Modifications to this naphthoquinone backbone and its side chains are a common strategy in medicinal chemistry to develop analogs with enhanced potency and selectivity. ontosight.ainih.gov Lawsone and its derivatives, including this compound, represent a significant group of compounds studied for their therapeutic potential against various diseases. scielo.org.co

Table 1: Key Naphthoquinone Compounds and Their Origins

CompoundChemical NameOriginReference
Lawsone2-hydroxy-1,4-naphthoquinoneNatural (from Lawsonia inermis) ijprajournal.comd-nb.infonih.gov
This compound2-(3,3-dichloroallyl)-3-hydroxynaphthalene-1,4-dioneSynthetic ontosight.ai
Lapachol2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinoneNatural ijprajournal.comd-nb.infothegoodscentscompany.com
Juglone5-hydroxy-1,4-naphthoquinoneNatural ijprajournal.comd-nb.info
Plumbagin5-hydroxy-2-methyl-1,4-naphthoquinoneNatural annualreviews.org
Atovaquone2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinoneSynthetic ijprajournal.comd-nb.infonih.gov

Historical Overview of this compound in Drug Discovery

The exploration of this compound in drug discovery began as part of a broader effort to identify and characterize novel anticancer agents. Early research focused on its cytotoxic effects against various tumor models. A pivotal study in 1986 investigated the biochemical mechanism of action of this compound in mouse L1210 leukemia cells. researchgate.net This research demonstrated that the compound is a potent inhibitor of nucleotide biosynthesis, a critical pathway for cell proliferation. d-nb.inforesearchgate.net

Specifically, the study revealed that this compound inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway. researchgate.net The addition of this compound to leukemia cells led to a rapid depletion of uridine (B1682114) and cytidine (B196190) nucleotides and a significant accumulation of the upstream intermediates carbamyl aspartate and dihydroorotate. researchgate.net These findings established its role as an antimetabolite and provided a clear mechanism for its observed anticancer activity in experimental tumor models. ijprajournal.comd-nb.inforesearchgate.net This early work positioned this compound as an important tool for studying pyrimidine metabolism and as a lead compound for designing other DHODH inhibitors.

Significance of this compound in Contemporary Pharmaceutical Research

In modern pharmaceutical research, this compound remains a significant compound, primarily valued as a reference agent and a mechanistic probe for identifying new anticancer drugs. nih.govsemanticscholar.orgmdpi.com Its well-defined mechanism of action—the inhibition of pyrimidine nucleotide biosynthesis—makes it a valuable tool for screening and characterizing novel cytotoxic compounds. semanticscholar.orgmdpi.com

One of the most important applications of this compound is its use as a standard agent in the National Cancer Institute's (NCI) COMPARE algorithm. nih.govsemanticscholar.org The COMPARE program analyzes the pattern of antiproliferative activity of a test compound against 60 different human tumor cell lines and compares it to the patterns of thousands of standard compounds with known mechanisms of action. A high correlation coefficient (PCC) between a new compound and this compound suggests that the new agent may share the same mechanism of action, namely the inhibition of dihydroorotate dehydrogenase. nih.govsemanticscholar.orgmdpi.com This approach allows researchers to rapidly predict the biological target of novel molecules. nih.gov

For instance, studies have used this method to identify new DHODH inhibitors, such as redoxal (B1208295) and BNID, which showed excellent correlations with this compound in the COMPARE analysis. nih.gov Similarly, other synthesized compounds, like certain phenylbipyridinylpyrazoles, have been identified as potential inhibitors of pyrimidine biosynthesis based on their high PCC values with this compound. semanticscholar.orgmdpi.com This continued use as a benchmark compound underscores the enduring importance of this compound in the discovery and development of targeted cancer therapies. d-nb.infonih.govbmrat.org

Table 2: Examples of Compounds Correlated with this compound in COMPARE Analysis

CompoundCorrelation (PCC) with this compoundPredicted Mechanism of ActionReference
RedoxalExcellent correlationDihydroorotate Dehydrogenase (DHODH) Inhibition nih.gov
BNIDExcellent correlationDihydroorotate Dehydrogenase (DHODH) Inhibition nih.gov
Phenylbipyridinylpyrazole (Compound 5h)0.626Inhibition of pyrimidine nucleotide biosynthesis semanticscholar.orgmdpi.com
Phenylbipyridinylpyrazole (Compound 5i)0.601Inhibition of pyrimidine nucleotide biosynthesis semanticscholar.orgmdpi.com
Emodin0.63Impact on pyrimidine biosynthesis researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O3 B1670462 Dichloroallyl lawsone CAS No. 36417-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQZLQISFLBSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877371
Record name 2-OH NAPHTHOQUINONE,3(33DICLALLYL)
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Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36417-16-0
Record name Dichloroallyl lawsone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorolapachol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-OH NAPHTHOQUINONE,3(33DICLALLYL)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROALLYL LAWSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Modifications of Dichloroallyl Lawsone

Chemical Synthesis Pathways for Dichloroallyl Lawsone

The primary routes to this compound involve the functionalization of a naphthoquinone core, with lawsone being the most common and direct starting material.

Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound readily extracted from the henna plant (Lawsonia inermis), is the principal starting material for the synthesis of this compound. The structure of lawsone features a reactive C-H bond at the C-3 position, which is activated by the adjacent hydroxyl and carbonyl groups, making it susceptible to electrophilic substitution.

The synthesis of this compound, chemically named 2-(3,3-dichloro-2-propen-1-yl)-3-hydroxy-1,4-naphthalenedione, is achieved by the C-alkylation of lawsone at this C-3 position. This reaction involves introducing the 3,3-dichloroallyl side chain. While specific, detailed protocols are often proprietary, the general transformation follows the principles of C-C bond formation on the reactive naphthoquinone ring. The reaction would typically involve an alkylating agent such as 3-bromo-1,1-dichloroprop-1-ene (B1280527) or a related electrophile that can react with the nucleophilic C-3 position of lawsone, often facilitated by a base. This method is analogous to other alkylations of lawsone reported in the literature.

The synthesis of this compound is part of a broader field focused on creating diverse naphthoquinone derivatives. These analogous routes highlight the chemical versatility of the naphthoquinone scaffold and provide insight into potential alternative syntheses. Key strategies include:

C-H Functionalization: Direct functionalization of the naphthoquinone C-H bonds is an efficient strategy. For example, the oxidative coupling of 1,4-naphthoquinone (B94277) with anilines can be catalyzed by copper(II) acetate (B1210297) to yield N-aryl-2-amino-1,4-naphthoquinones. This highlights the potential for metal-catalyzed reactions to introduce various substituents onto the quinone ring.

Nucleophilic Substitution: Starting from halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone (dichlone), a wide array of derivatives can be synthesized. The chlorine atoms serve as excellent leaving groups, allowing for sequential or double substitution by various nucleophiles, including amines, thiols, and alkoxides, to generate extensive libraries of compounds. For instance, reacting dichlone (B92800) with sodium nitrite (B80452) is a pathway to produce 2-hydroxy-3-nitro-1,4-naphthoquinone.

Photoacylation: The photoacylation of 1,4-quinones with aldehydes provides a direct method to introduce acyl groups, leading to the formation of acylated 1,4-hydroquinones, which can be subsequently oxidized to the corresponding acylated naphthoquinones.

Michael Addition: The electron-deficient nature of the quinone ring allows it to undergo Michael addition reactions. For example, lawsone reacts with creatine (B1669601) in skin and hair via a Michael-type reaction, which is the chemical basis for henna's dyeing properties. This reactivity is exploited synthetically to add a variety of substituents.

Advanced Synthetic Strategies for this compound and its Derivatives

To enhance synthetic efficiency and access novel chemical structures, advanced strategies such as multicomponent reactions, tandem sequences, and chemoenzymatic techniques are employed.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their atom economy and efficiency. The Mannich reaction is a classic and widely used MCR for functionalizing lawsone.

In this one-pot reaction, lawsone, an aldehyde, and a primary or secondary amine condense to form 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, known as Mannich bases. This approach allows for significant structural diversity by simply varying the aldehyde and amine components. Various catalysts, including indium chloride, montmorillonite (B579905) K-10, and even biodegradable catalysts like carboxymethyl cellulose (B213188) (CMC), have been utilized to promote this reaction under mild

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry approach for the synthesis of organic compounds, offering considerable advantages over conventional heating methods. milestonesrl.comresearchgate.net This technology is applicable to the synthesis of naphthoquinone derivatives, providing a powerful tool for developing efficient protocols for compounds like this compound. researchgate.net The primary benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced selectivity with the formation of fewer by-products. milestonesrl.com

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. milestonesrl.com This avoids the vessel-wall temperature gradients typical of conventional heating and can lead to different reaction outcomes or selectivities. For the synthesis of lawsone derivatives, microwave-assisted protocols have been successfully optimized, demonstrating their potential as a more sustainable and efficient alternative to traditional methods. researchgate.net Modern microwave reactors allow for precise control over reaction parameters, including temperature and pressure, facilitating the rapid screening of catalysts, solvents, and reaction conditions to optimize synthetic pathways. milestonesrl.com

Table 1: Advantages of Microwave-Assisted Synthesis in Organic Chemistry

Feature Description Reference
Speed Reactions are often completed in minutes rather than hours. milestonesrl.com
Higher Yields Rapid and uniform heating can lead to more efficient conversion of reactants to products. milestonesrl.com
Enhanced Selectivity Minimized side reactions lead to purer products and simpler work-up procedures. milestonesrl.com
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient than conventional methods. milestonesrl.com

| Process Control | Modern equipment allows for precise control of temperature and pressure, ensuring reproducibility. | milestonesrl.com |

Metal-Catalyzed Synthetic Methodologies

Metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. In the context of this compound and its analogs, various metal catalysts are employed to facilitate specific transformations of the lawsone core. These methodologies are crucial for introducing functional groups and building the intricate architectures required for biologically active compounds. researchgate.net

Catalysts based on copper (Cu), palladium (Pd), silver (Ag), and vanadium (V) have been reported for various modifications of the naphthoquinone skeleton. researchgate.net For instance, copper catalysis is utilized in multicomponent reactions, such as the A³-coupling to form propargylamines. mdpi.com Vanadium-catalyzed oxidation represents a method for the synthesis of the core lawsone structure from 2-hydroxynaphthalene. Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides have been developed to produce γ-lactam-substituted quinone derivatives, showcasing the power of metal catalysis to build complex heterocyclic systems onto the quinone framework. researchgate.net These methods provide chemists with a versatile toolkit for regioselective substitutions and functionalizations that are otherwise difficult to achieve. researchgate.net

Table 2: Examples of Metal-Catalyzed Reactions for Lawsone Derivative Synthesis

Metal Catalyst Reaction Type Application/Outcome Reference
Copper (Cu) One-pot multicomponent reactions Synthesis of organoselenium propargylamines. mdpi.com
Vanadium (V₂O₅) Oxidation Catalyzes the oxidation of 2-hydroxynaphthalene to form the lawsone core.
Silver (Ag₂O) Cascade Cyclization/Functionalization Synthesis of γ-lactam-substituted quinone derivatives from N-aryl-4-pentenamides. researchgate.net

| Ytterbium (Yb(OTf)₃) | Povarov Multicomponent Reaction | Synthesis of 2,4-disubstituted selenium-quinoline derivatives. | mdpi.com |

Derivatization Strategies for this compound Analogs

The core structure of this compound, derived from lawsone (2-hydroxy-1,4-naphthoquinone), serves as a versatile scaffold for chemical modification. d-nb.infobmrat.com Derivatization is a key strategy employed to modulate the physicochemical properties and biological activities of the parent compound. By introducing a variety of functional groups and structural motifs, researchers can generate extensive libraries of analogs for structure-activity relationship (SAR) studies. These modifications can enhance potency, alter selectivity, and improve pharmacokinetic profiles. Key strategies include covalent functionalization, glycosylation, and multicomponent reactions like the Mannich reaction. researchgate.netnih.govnih.gov

Covalent Functionalization for Structural Diversity

Covalent functionalization is a foundational strategy for expanding the structural diversity of this compound analogs. The reactivity of the 1,4-naphthoquinone core, particularly its susceptibility to nucleophilic attack, allows for the formation of stable covalent bonds. researchgate.net One of the primary mechanisms for this is the Michael addition reaction, where nucleophiles can add to the C-3 position of the lawsone ring. researchgate.net

This approach enables the introduction of a wide range of substituents, including amines, hydrazides, and mercaptans, leading to the formation of new C-N and C-S bonds. researchgate.net The synthesis of (S)-N-(1,4-naphthoquinon-2-yl)-α-amino acid methyl esters and 2-N,N-dialkylamino-1,4-naphthoquinones are examples of this strategy. researchgate.net Such modifications are instrumental in exploring the chemical space around the lawsone scaffold to identify derivatives with novel or improved biological properties.

Synthesis of Glycosidic Derivatives

The attachment of carbohydrate moieties to the lawsone scaffold, a process known as glycosylation, is a significant derivatization strategy. sci-hub.seresearchgate.net Glycosidic derivatives of lawsone have been shown to possess enhanced cytotoxic activity compared to the parent compound, highlighting the importance of the sugar unit for biological function. nih.gov

Two main classes of glycosidic derivatives have been synthesized: classical O-glycosides and glycosyl triazoles. The synthesis of the latter often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and versatile method for linking a sugar azide (B81097) to an alkyne-functionalized lawsone. nih.gov A series of lawsone glycosides has been reported, with all compounds displaying potent activity against the SKBR-3 breast cancer cell line, with IC₅₀ values below 10 µM. nih.gov One particularly promising derivative, a glycosyl triazole derived from peracetylated D-glucose, exhibited an IC₅₀ value of 0.78 µM and high selectivity. nih.gov These findings underscore the value of glycosylation in the development of new antineoplastic agents based on the lawsone framework. nih.govresearchgate.net

Table 3: Research Findings on Glycosidic Derivatives of Lawsone

Derivative Type Synthetic Approach Key Finding Reference
Classical Glycosides & Glycosyl Triazoles General synthesis and evaluation All tested compounds showed good activity against the SKBR-3 cell line (IC₅₀ < 10 µM). nih.gov
Glycosyl Triazole from D-glucose Copper-catalyzed azide-alkyne cycloaddition (CuAAC) The most promising derivative, with superior cytotoxicity against SKBR-3 cells (IC₅₀ = 0.78 µM) and high selectivity. nih.gov

| General Glycosides | Synthesis and activity evaluation | Glycosidic derivatives of lawsone are generally more cytotoxic than lawsone itself. | researchgate.net |

Mannich Reaction-Based Synthesis of Substituted Derivatives

The Mannich reaction is a powerful and highly versatile one-pot, three-component condensation reaction that is extensively used for the derivatization of lawsone. sciforum.netscielo.org.co This reaction involves an enolizable carbonyl compound (lawsone), a non-enolizable aldehyde (like formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine. sciforum.netscielo.org.co The product is a β-amino carbonyl compound, often referred to as a Mannich base. researchgate.net

This methodology provides a straightforward and atom-economical route to a vast array of 3-aminomethyl substituted lawsone derivatives. nih.govdovepress.com By varying the aldehyde and amine components, a high degree of structural diversity can be achieved. nih.gov Researchers have synthesized extensive libraries of these derivatives, including those with N-alkyl chains and pyridine (B92270) moieties, which have shown promising biological activities. researchgate.netresearchgate.net The reaction can be performed under various conditions, including at room temperature in solvents like ethanol (B145695) or acetonitrile, and can be catalyzed by acids such as p-toluenesulfonic acid (p-TsOH) to improve yields and reaction times. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Lawsone
Atovaquone
Lapachol
Juglone
Plumbagin
Naphthazarin
Isoplumbagin
Apigenin
Luteolin
p-Coumaric acid
Lupeol
Menogaril
Amsacrine
Fluorodopan
Melphalan
Hepsulfam
Chlorambucil
Calusterone
Dromostanolone propionate
Wortmannin

Pharmacological and Biological Investigations of Dichloroallyl Lawsone

Molecular Mechanisms of Action of Dichloroallyl Lawsone

This compound, a synthetic analog of lapachol, exerts its biological effects through a multi-faceted molecular mechanism, primarily centered on the inhibition of a key enzyme in pyrimidine (B1678525) biosynthesis. probechem.com This targeted action disrupts essential cellular processes, leading to its observed anti-neoplastic activity.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

The principal molecular target of this compound is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway. probechem.comaacrjournals.orgresearchgate.net This enzyme is responsible for the oxidation of dihydroorotate to orotate, a vital step in the synthesis of pyrimidine nucleotides. aacrjournals.orghaematologica.org

Enzymatic Inhibition Kinetics and Specificity

Studies have revealed that this compound acts as a potent inhibitor of mitochondrial DHODH. probechem.comaacrjournals.org The inhibition kinetics have been characterized as uncompetitive with respect to dihydroorotate, with a reported inhibitory constant (Ki) of 2.7 × 10⁻⁸ M. aacrjournals.org This indicates that this compound binds to the enzyme-substrate complex. In contrast, when ubiquinone is the variable substrate, the inhibition is of a mixed type. scispace.comresearchgate.net this compound's inhibitory action appears to be specific to the mammalian form of the enzyme, as it does not inhibit DHODH from Zymobacterium oroticum. aacrjournals.org

EnzymeSubstrateInhibition TypeKi Value
Mitochondrial DHODHDihydroorotateUncompetitive2.7 × 10⁻⁸ M
Mitochondrial DHODHUbiquinoneMixedNot Reported
Disruption of Pyrimidine Biosynthesis Pathways

By inhibiting DHODH, this compound effectively blocks the de novo synthesis of pyrimidines. aacrjournals.org This has been demonstrated in cultured L1210 leukemia cells where the compound prevented the accumulation of orotidine (B106555) and orotic acid that is typically induced by pyrazofurin. aacrjournals.org The cytotoxicity resulting from this inhibition can be largely prevented or reversed by the addition of uridine (B1682114), confirming that the primary cytotoxic action is due to the blockade of pyrimidine biosynthesis. aacrjournals.org This targeted disruption makes malignant cells, which often have a higher demand for de novo pyrimidine production, particularly vulnerable. nih.gov

Impact on Nucleotide Biosynthesis

The inhibition of DHODH leads to a direct impact on the biosynthesis of pyrimidine nucleotides. Specifically, treatment with this compound has been shown to cause a significant decrease in the intracellular pool of uridine triphosphate (UTP). aacrjournals.org This depletion of essential pyrimidine nucleotides disrupts the synthesis of DNA and RNA, which are critical for cell proliferation and survival. nih.gov The cell's ability to synthesize pyrimidines is crucial, and complete inhibition of DHODH can lead to pyrimidine starvation. nih.gov

Potential Anti-Topoisomerase-I Effects

While the primary mechanism of this compound is the inhibition of DHODH, some research into related naphthoquinone compounds suggests potential interactions with other cellular targets. However, specific studies detailing the direct anti-topoisomerase-I effects of this compound are not extensively available in the provided search results.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Structural Features for Dichloroallyl Lawsone Bioactivity

The biological activity of this compound is intrinsically linked to its molecular architecture. The core 1,4-naphthoquinone (B94277) ring is a critical pharmacophore, primarily due to its ability to undergo redox cycling and generate reactive oxygen species (ROS), which can induce cellular damage in pathogenic organisms or cancer cells. researchgate.netresearchgate.net The hydroxyl group at the C-2 position is also a key feature, influencing the molecule's acidity and its potential to form hydrogen bonds with biological targets. nih.gov

The "dichloroallyl" substituent at the C-3 position is a focal point of SAR studies. The presence of chlorine atoms, being electron-withdrawing groups, can significantly alter the electron distribution of the naphthoquinone ring, thereby modulating its redox potential and reactivity. The lipophilicity, or fat-solubility, of the molecule is also heavily influenced by the allyl chain and its halogenation. researchgate.net This is a critical factor for its ability to cross cell membranes and reach its intracellular targets. Studies on related O-acyl and O-alkyl derivatives of lawsone have demonstrated that lipophilicity has a strong influence on their biological effects, often fitting a quadratic mathematical model dependent on the partition coefficient (logP). researchgate.net

Furthermore, the double bond within the allyl group offers a site for potential interactions with nucleophilic residues in target proteins, such as cysteine or histidine, through Michael addition reactions. redalyc.org This covalent modification of target proteins can lead to irreversible inhibition and enhanced biological activity.

Computational and Cheminformatic Approaches in SAR Analysis

To systematically explore the vast chemical space of this compound analogs and to rationalize their observed biological activities, researchers are increasingly turning to computational and cheminformatic tools. These in silico methods provide valuable insights into the complex relationships between chemical structure and biological function.

Multivariate Regression Modeling

Multivariate regression models are powerful statistical tools used to correlate the structural properties of a series of compounds with their biological activities. In the context of this compound, these models can be used to develop quantitative structure-activity relationship (QSAR) equations. These equations mathematically describe how variations in physicochemical descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—of different analogs relate to their observed potency. For instance, a regression model might reveal a parabolic relationship between lipophilicity and activity, suggesting an optimal level of fat-solubility for maximal effect. researchgate.net Such models have been successfully applied to other complex chemical systems to determine the kinetic parameters of degradation processes. researchgate.net

Machine Learning Algorithms for Activity Prediction

With the advent of large datasets of chemical structures and their associated biological activities, machine learning (ML) algorithms are becoming indispensable for drug discovery. mdpi.com Techniques such as support vector machines (SVM), random forests, and deep neural networks (DNNs) can be trained on existing data to predict the bioactivity of novel, untested this compound analogs. dtic.milmedium.com These models can learn complex, non-linear relationships between structural features and biological outcomes that may not be apparent from traditional QSAR studies. For example, a DNN could be trained to recognize subtle patterns in the arrangement of atoms that lead to high binding affinity for a particular enzyme. researchgate.net The use of data augmentation and transfer learning can further enhance the predictive power of these models, especially when experimental data is limited. nih.gov

Cluster Analysis for Compound Grouping and Activity Trend Identification

Cluster analysis is an unsupervised learning technique that groups compounds into clusters based on their structural similarity. When applied to a library of this compound analogs, this method can reveal distinct groups of compounds with similar activity profiles. By examining the common structural features within each cluster, researchers can identify key "activity cliffs"—pairs of structurally similar compounds with a large difference in potency. These cliffs are particularly informative for understanding the subtle structural modifications that lead to significant changes in biological activity. This approach helps in identifying promising and unpromising regions of the chemical space, thereby guiding the design of new analogs with a higher probability of success.

Design Principles for Novel this compound Analogs with Enhanced Potency

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design of new this compound analogs with improved therapeutic properties. The goal is to optimize the molecule's interactions with its biological target while minimizing off-target effects.

Optimization of Side-Chain Interactions and Substituent Effects

A key strategy for enhancing the potency of this compound is the systematic modification of its side chain. This involves exploring the effects of varying the length and branching of the allyl chain, as well as the number and position of the chlorine atoms. flinders.edu.au For example, increasing the length of the alkyl chain might enhance lipophilicity, leading to better membrane permeability. However, there is likely an optimal length beyond which the compound may become too lipophilic and get trapped in fatty tissues, reducing its bioavailability.

Furthermore, the introduction of other functional groups on the allyl chain or the naphthoquinone ring can lead to new and improved interactions with the target. For instance, adding a hydroxyl or an amino group could create additional hydrogen bonding opportunities, thereby increasing the binding affinity. researchgate.net The use of conformer libraries in computational models can help predict which side-chain conformations are most likely to fit into the binding pocket of a target protein, thus guiding the synthetic efforts towards the most promising candidates. nih.gov By carefully tuning the electronic and steric properties of the substituents, it is possible to fine-tune the reactivity and selectivity of the molecule, leading to the development of more potent and safer drugs. nih.gov

Toxicological Assessments and Safety Profile of Dichloroallyl Lawsone

Organ-Specific Toxicity Studies

Investigations into the effects of dichloroallyl lawsone on specific organ systems are crucial for understanding its safety profile in preclinical models.

Early preclinical studies identified cardiac toxicity as a significant concern associated with this compound. Research conducted in non-human primates has been particularly informative. One key study identified this compound as a chemotherapeutic agent that causes cardiac toxicity in the rhesus monkey. d-nb.infobmrat.orgresearchgate.netbmrat.org This finding highlights the cardiotoxic potential of the compound in a preclinical model that is physiologically similar to humans.

Table 1: Summary of Preclinical Cardiac Toxicity Findings for this compound

Test System Finding

Myelosuppression, the decrease in bone marrow activity resulting in reduced production of blood cells, is a common dose-limiting toxicity for many anticancer agents. nih.govnih.gov While this compound is known to inhibit nucleotide biosynthesis, a mechanism that can lead to myelosuppression, specific studies evaluating its direct potential to cause this effect were not found in the reviewed literature. d-nb.infobmrat.orgnih.gov Therefore, detailed research findings on the myelosuppressive properties of this compound are not currently available.

Pharmacokinetic and Pharmacodynamic Characterization of Dichloroallyl Lawsone

Absorption and Distribution Dynamics in Biological Systems

Following intravenous administration, dichloroallyl lawsone (DCL) is rapidly distributed in the body. In a study involving patients who received a rapid intravenous infusion of 10 mg/m2 of radioactively labeled DCL, the mean peak plasma concentration of the unchanged drug was found to be 2.9 ± 0.3 mg/L nih.gov. This initial concentration represents the highest level of the drug in the bloodstream before it is distributed to other tissues and begins to be eliminated.

The distribution of a drug throughout the body is a key factor in its pharmacokinetic profile. While detailed tissue distribution data for this compound is not extensively documented in the provided information, the plasma concentration data suggests a rapid distribution phase. The initial sharp decline in plasma concentration, reflected in the initial half-life, is indicative of the drug moving from the central circulation into peripheral tissues.

Metabolic Pathways and Identification of Metabolites

The specific metabolic pathways and the full range of metabolites for this compound have not been extensively detailed in publicly available research. As a synthetic analogue of lapachol, it is anticipated that its biotransformation would involve enzymatic processes in the liver. However, without specific studies on the metabolism of this compound, a definitive description of its metabolic fate remains to be elucidated. Research on its parent compound, lawsone, suggests that it can undergo various biological interactions, but this does not provide a direct metabolic map for its dichloroallyl derivative.

Elimination Kinetics and Systemic Clearance Rates

The elimination of this compound from the body follows a biphasic pattern, characterized by an initial rapid phase followed by a slower terminal phase. The systemic clearance rate, which describes the volume of blood cleared of the drug per unit of time, has been determined for DCL. In a clinical study, the clearance rate was found to be 0.08 ml/kg/min nih.gov. This parameter is crucial for understanding how efficiently the body removes the drug from circulation. A lower clearance rate generally suggests a longer duration of action and potential for accumulation with repeated dosing.

Plasma Concentration Profiles and Half-Life Determination

The plasma concentration profile of this compound after intravenous administration shows a decline over time that can be characterized by two distinct half-lives. The initial plasma half-life, which reflects the distribution phase, has a mean of 48.9 ± 19 minutes nih.gov. This is followed by a much longer terminal half-life of 20.3 ± 1.8 hours, which represents the elimination phase of the drug nih.gov. The area under the plasma concentration-time curve (C x t), a measure of total drug exposure, was reported to be 50.1 ± 12 mg/L/hr nih.gov.

The biphasic nature of the drug's elimination, with a rapid initial decline and a prolonged terminal phase, is a critical aspect of its pharmacokinetic profile. The long terminal half-life suggests that the drug is eliminated from the body relatively slowly after its initial distribution.

Pharmacokinetic Parameters of this compound

ParameterValue
Mean Peak Plasma Concentration2.9 ± 0.3 mg/L
Initial Plasma Half-Life48.9 ± 19 min
Terminal Half-Life20.3 ± 1.8 hr
Clearance Rate0.08 ml/kg/min
C x t50.1 ± 12 mg/L/hr

Advanced Research Methodologies and Analytical Techniques in Dichloroallyl Lawsone Research

Chromatographic and Spectroscopic Methods for Compound Analysis

The precise analysis and quantification of dichloroallyl lawsone are fundamental to both its chemical characterization and its pharmacological evaluation. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent two of the most powerful and widely utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, the analytical approaches used for its parent compound, lawsone, and other naphthoquinones provide a foundational understanding of the probable methods.

Typically, reversed-phase HPLC is the method of choice for the analysis of naphthoquinones. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, which commonly consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of an acid (e.g., formic acid or acetic acid) to improve peak shape and resolution.

Detection is most commonly accomplished using a UV-Vis detector, as the naphthoquinone core of this compound possesses a chromophore that absorbs light in the ultraviolet-visible region. The selection of a specific wavelength for detection would be based on the absorbance maximum of this compound to ensure high sensitivity.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below, based on typical parameters for similar compounds.

ParameterTypical Specification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 30 °C)

This table represents a hypothetical HPLC method for this compound analysis based on common practices for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that can be employed for the analysis of this compound, particularly for its identification in complex mixtures and for structural elucidation. GC-MS combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

For a compound like this compound, which may have limited volatility, a derivatization step might be necessary to increase its thermal stability and volatility for GC analysis. This could involve converting the hydroxyl group to a more volatile ether or ester derivative.

The gas chromatograph would utilize a capillary column coated with a suitable stationary phase to separate this compound from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound, allowing for its unambiguous identification.

Key parameters for a potential GC-MS analysis of a derivatized form of this compound are summarized below.

ParameterTypical Specification
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injection Mode Split or splitless
Temperature Program Optimized temperature ramp for optimal separation
Ionization Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines potential GC-MS parameters for the analysis of a derivatized form of this compound.

In Vitro Cell-Based Assay Systems and Advanced Cell Models

The biological evaluation of this compound is heavily reliant on the use of in vitro cell-based assay systems. These assays provide a controlled environment to investigate the cellular and molecular effects of the compound. A wide range of assays can be employed to assess various biological activities, including cytotoxicity, proliferation, apoptosis, and cell cycle progression.

For instance, to determine the cytotoxic effects of this compound, a common approach is the use of colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of this compound would indicate a cytotoxic or cytostatic effect.

Advanced cell models, such as three-dimensional (3D) cell cultures (e.g., spheroids or organoids), are increasingly being used to provide a more physiologically relevant context for drug screening. researchgate.netnih.govnih.govnih.govresearchgate.net These models better mimic the complex cellular interactions and microenvironment found in living tissues, offering a more accurate prediction of a compound's efficacy and toxicity. While specific studies on this compound using these advanced models are not widely reported, their application would represent a significant step forward in understanding its potential as a therapeutic agent.

Computational Biology and Bioinformatics in this compound Investigations

Computational biology and bioinformatics have emerged as indispensable tools in modern drug discovery and development, offering insights into the molecular interactions and potential mechanisms of action of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. researchgate.netplos.orgnih.gov This method is crucial for identifying potential molecular targets and understanding the structural basis of the compound's activity. The process involves generating a three-dimensional structure of this compound and "docking" it into the binding site of a target protein. The binding affinity is then calculated based on scoring functions that estimate the strength of the interaction.

Molecular dynamics (MD) simulations can be used to further investigate the stability of the ligand-protein complex over time. nih.gov These simulations provide a dynamic view of the molecular interactions, allowing researchers to observe how the ligand and protein adapt to each other and to calculate binding free energies more accurately.

While specific molecular docking and dynamics simulation studies focused solely on this compound are limited in the public domain, research on lawsone and its derivatives has demonstrated the utility of these methods in identifying potential protein targets and elucidating binding modes. researchgate.netplos.orgnih.gov

Predictive modeling and comparative analysis programs play a vital role in identifying novel anticancer agents and understanding their mechanisms of action. The COMPARE algorithm, developed by the National Cancer Institute (NCI), is a prime example of such a tool. This algorithm compares the pattern of growth inhibition of a compound of interest across a panel of human cancer cell lines (the NCI-60 panel) with the patterns of thousands of other compounds in the NCI database.

If a compound exhibits a pattern of activity similar to that of a known drug, it suggests that they may share a similar mechanism of action. While there is no specific public data available detailing the use of the COMPARE algorithm for this compound, this approach holds significant potential for elucidating its mechanism of action and identifying its potential as a targeted anticancer agent.

Future Directions and Translational Perspectives for Dichloroallyl Lawsone Research

Development of Next-Generation Dichloroallyl Lawsone Derivatives

The development of next-generation derivatives of this compound is a critical avenue of research aimed at enhancing its therapeutic index. The primary goals of these medicinal chemistry efforts are to improve anticancer efficacy, reduce off-target toxicity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the this compound scaffold influence its biological activity.

Key strategies for developing advanced derivatives include:

Modification of the Allyl Chain: Alterations to the dichloroallyl group, such as varying the position and number of chlorine atoms or introducing other functional groups, could modulate the compound's reactivity and selectivity.

Substitution on the Naphthoquinone Ring: Introducing different substituents on the aromatic rings of the naphthoquinone core can impact the molecule's electronic properties, lipophilicity, and interactions with biological targets.

Prodrug and Bioconjugate Approaches: Designing prodrugs that are activated specifically in the tumor microenvironment could enhance tumor selectivity and minimize systemic toxicity. Additionally, conjugating this compound to targeting moieties, such as antibodies or peptides, could facilitate its delivery to cancer cells.

Derivative TypeRationale for DevelopmentPotential Advantages
Analogs with Modified Allyl Chains To fine-tune reactivity and selectivity towards cancer cells.Improved therapeutic index, reduced off-target effects.
Ring-Substituted Derivatives To optimize physicochemical properties for better target engagement and pharmacokinetics.Enhanced potency, improved bioavailability.
Tumor-Activated Prodrugs To achieve targeted release of the active compound within the tumor.Increased tumor-specific cytotoxicity, lower systemic toxicity.
Antibody-Drug Conjugates To direct the cytotoxic agent specifically to cancer cells expressing a particular antigen.High precision in drug delivery, potent anticancer activity.

Exploration of Combination Therapeutic Strategies Involving this compound

The future of cancer treatment increasingly lies in combination therapies that target multiple pathways and overcome drug resistance. Exploring the synergistic potential of this compound with other anticancer agents is a promising strategy to enhance its therapeutic efficacy.

Potential combination strategies include:

With Targeted Therapies: Pairing this compound with drugs that inhibit specific oncogenic pathways, such as tyrosine kinase inhibitors or PARP inhibitors, could create powerful synergistic combinations.

With Immunotherapies: Investigating the potential of this compound to induce immunogenic cell death could pave the way for combinations with immune checkpoint inhibitors, potentially enhancing the anti-tumor immune response.

With Radiotherapy: this compound could be explored as a radiosensitizer, a compound that makes cancer cells more susceptible to the effects of radiation therapy.

Combination PartnerRationalePotential Outcome
Standard Chemotherapy To achieve synergistic cell killing through different mechanisms of action.Enhanced tumor regression, potential for dose reduction.
Targeted Molecular Agents To simultaneously block multiple critical cancer-driving pathways.Overcoming drug resistance, improved treatment response.
Immune Checkpoint Inhibitors To stimulate an anti-tumor immune response alongside direct cytotoxicity.Durable anti-tumor immunity, treatment of metastatic disease.
Radiation Therapy To increase the sensitivity of cancer cells to radiation-induced damage.Improved local tumor control.

Identification of Novel Biological Targets for this compound Action

A deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound is crucial for its rational development. While naphthoquinones are generally known to exert their effects through mechanisms such as the generation of reactive oxygen species (ROS) and inhibition of topoisomerase enzymes, the specific targets of this compound remain to be fully elucidated.

Modern approaches for target identification and validation can provide a more comprehensive picture of its mechanism of action:

Chemical Proteomics: Utilizing techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can help identify the direct protein targets of this compound in cancer cells.

Genetic and Genomic Screens: High-throughput screening using CRISPR-Cas9 or siRNA libraries can reveal genes and pathways that are essential for the cytotoxic effects of this compound, thereby identifying potential targets and resistance mechanisms.

Computational Modeling and Docking Studies: In silico approaches can predict potential binding sites of this compound on various proteins, guiding experimental validation of these interactions.

The identification of novel targets will not only enhance our understanding of how this compound works but also enable the development of more selective and potent next-generation derivatives.

Strategies for Clinical Translation of this compound-Based Therapeutics

The successful translation of a promising anticancer compound from the laboratory to the clinic is a complex and multifaceted process. This compound (NSC-126771) has undergone a Phase I clinical trial, which provides valuable foundational data for its further clinical development. nih.gov

The study revealed important pharmacokinetic parameters of the drug. After rapid intravenous infusion, the mean peak plasma concentration of unchanged this compound was 2.9 +/- 0.3 mg/L. nih.gov The drug exhibited a mean initial plasma half-life of 48.9 +/- 19 minutes and a terminal half-life of 20.3 +/- 1.8 hours. nih.gov Based on these findings, it was suggested that the dose in clinical trials should not exceed 450 mg/m2 to keep the maximal plasma drug concentration below 130 mg/L, a level correlated with acute cardiac toxicity in animal models. nih.gov

Future strategies for clinical translation should focus on:

Biomarker-Driven Patient Selection: Identifying predictive biomarkers that can identify patients most likely to respond to this compound therapy will be crucial for the success of future clinical trials.

Advanced Formulation Strategies: Developing novel formulations, such as nanoparticle-based delivery systems, could improve the solubility, stability, and tumor-targeting of this compound, potentially reducing its cardiotoxicity.

Phase II Clinical Trial Design: Designing well-controlled Phase II clinical trials in specific cancer types, potentially guided by preclinical data and biomarker expression, will be the next critical step in evaluating its clinical efficacy.

Pharmacokinetic ParameterValue
Mean Peak Plasma Concentration2.9 +/- 0.3 mg/L
Mean Initial Plasma Half-Life48.9 +/- 19 min
Mean Terminal Half-Life20.3 +/- 1.8 hr
Suggested Maximum Dose450 mg/m2

Addressing Research and Development Challenges in this compound Studies

Despite its potential, the development of this compound as a therapeutic agent is not without its challenges. A significant hurdle identified in early studies is its potential for acute cardiac toxicity. nih.gov This underscores the need for careful dose management and the development of strategies to mitigate this adverse effect.

Other challenges that need to be addressed in the research and development of this compound include:

Improving Selectivity: Like many chemotherapeutic agents, enhancing the selectivity of this compound for cancer cells over healthy cells is a key objective to minimize side effects.

Overcoming Drug Resistance: Understanding and circumventing potential mechanisms of resistance to this compound will be critical for its long-term clinical success.

Manufacturing and Scalability: Developing a robust and scalable synthesis process for this compound and its future derivatives is essential for clinical and commercial supply.

Intellectual Property: A strong intellectual property portfolio is necessary to attract the investment required for late-stage clinical development and commercialization.

By proactively addressing these challenges through innovative research and strategic planning, the full therapeutic potential of this compound and its next-generation derivatives can be realized.

Q & A

Q. What are the primary mechanisms of Dichloroallyl lawsone as a dihydroorotate dehydrogenase (DHODH) inhibitor, and how does this relate to its antiproliferative activity?

this compound inhibits DHODH, a key enzyme in pyrimidine biosynthesis, by competitively binding to the enzyme's ubiquinone-binding site. This disrupts nucleotide synthesis, selectively targeting rapidly proliferating cells such as cancer cells. Researchers can validate this mechanism by performing enzyme inhibition assays (e.g., spectrophotometric monitoring of DHODH activity) and correlating results with antiproliferative IC₅₀ values in cancer cell lines. COMPARE algorithm analysis further links its activity profile to known DHODH inhibitors like brequinar, with Pearson correlation coefficients >0.79 .

Q. Which spectroscopic and chromatographic methods are optimal for quantifying this compound in synthetic or biological matrices?

High-performance liquid chromatography with diode-array detection (HPLC-DAD) provides robust quantification, with calibration curves (e.g., linear range 0.2–1.2 µg/spot) and recovery rates >90% for lawsone analogs. Square-wave voltammetry is also effective, offering detection limits in the µM range and recovery rates of 91.8–103.7% in complex matrices. Method validation should follow ICH guidelines, including linearity (R² >0.999) and precision testing .

Q. How can researchers optimize the extraction and purification of this compound from natural or synthetic sources?

Magnetic solid-phase extraction (MSPE) using polyphenol-coated CoFe₂O₄ nanoparticles achieves rapid (<5 min) and efficient enrichment of lawsone analogs due to strong π-π interactions. For synthetic routes, micellar solubilization with cationic surfactants (e.g., CTAB) enhances solubility via electrostatic interactions, as evidenced by UV-Vis spectral shifts and increased solubilization constants .

Q. What structural features of this compound contribute to its redox activity and metal-chelating properties?

The naphthoquinone backbone and hydroxyl/chloro substituents enable redox cycling and coordination with metal ions. Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes (e.g., νC=O at 1660–1680 cm⁻¹), while cyclic voltammetry reveals reversible redox peaks. These properties are critical for applications in catalysis and bioinorganic chemistry .

Q. How do environmental factors (pH, solvent polarity) influence the stability and reactivity of this compound?

UV-Vis spectroscopy demonstrates that λmax shifts occur under varying pH and solvent conditions. For example, in aqueous CTAB micelles, solubilization at pH 7–9 enhances stability via hydrophobic encapsulation. Researchers should conduct stability assays under controlled conditions to determine optimal reaction parameters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s efficacy across cancer cell lines?

Molecular docking (e.g., AutoDock 4.0) predicts binding affinities to DHODH and off-target proteins, while COMPARE analysis correlates antiproliferative "fingerprints" with known inhibitors. Discrepancies arise from cell-specific expression of drug transporters or metabolic enzymes, which can be addressed via transcriptomic profiling (e.g., RNA-seq) of resistant vs. sensitive cell lines .

Q. What experimental designs mitigate variability in recovery rates during voltammetric or chromatographic quantification?

Standard addition methods with internal controls (e.g., deuterated analogs) reduce matrix effects. For voltammetry, optimizing deposition potential and scan rate minimizes interference from surfactants or proteins. Recovery experiments spiked at multiple concentrations (e.g., 0.1–1.0 µM) validate method robustness .

Q. Why does this compound exhibit stronger interactions with cationic surfactants compared to anionic ones?

Electrostatic attraction between the deprotonated hydroxyl group of this compound (pKa ~4–5) and cationic surfactant headgroups (e.g., CTAB) enhances solubilization. Fluorescence quenching and UV-Vis titration experiments quantify binding constants (Kb), which are typically 10³–10⁴ M⁻¹ for cationic systems .

Q. How can researchers leverage this compound’s redox properties to design self-healing anticorrosion coatings?

Encapsulation in polyurethane microcapsules (8 wt% core loading) enables controlled release upon mechanical damage. Electrochemical impedance spectroscopy (EIS) and salt spray testing demonstrate ~70% corrosion inhibition efficiency on steel substrates. UV-Vis confirms capsule integrity and agent retention .

Q. What strategies improve the photostability and electron-injection efficiency of this compound in dye-sensitized solar cells (DSSCs)?

Co-sensitization with bilawsone derivatives broadens light absorption (λmax 450–550 nm) and reduces charge recombination. Density functional theory (DFT) calculations optimize molecular geometry for TiO₂ binding, while incident photon-to-current efficiency (IPCE) measurements validate performance enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.